Tert-butyl (4-(2-aminoethoxy)butyl)carbamate
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Overview
Description
tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate is a chemical compound with the molecular formula C12H26N2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-(2-aminoethoxy)butyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-(2-aminoethoxy)butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often performed in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Tert-butyl (4-(2-aminoethoxy)butyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate inhibitor, binding to the active site of enzymes and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethoxy)carbamate: Similar structure but with a shorter ethoxy chain.
tert-Butyl 2-aminoethoxycarbamate: Another related compound with a different substitution pattern.
N-Boc-ethylenediamine: Contains a similar tert-butyl carbamate group but with different amine functionalities .
Uniqueness
tert-Butyl N-[4-(2-aminoethoxy)butyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its extended ethoxy chain provides additional flexibility and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethoxy)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-4-5-8-15-9-6-12/h4-9,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGHHFCFVTVZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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